

A Comparative Guide to LY3056480 Research Findings for Sensorineural Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the published research findings for LY3056480, a gamma-secretase inhibitor investigated for the treatment of sensorineural hearing loss (SNHL), with other emerging therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current landscape of regenerative therapies for hearing loss, supported by experimental data.

Mechanism of Action: The Notch Signaling Pathway

LY3056480 is a gamma-secretase inhibitor (GSI) that functions by inhibiting the Notch signaling pathway.[1] In the inner ear, the Notch pathway is crucial for determining the fate of progenitor cells, specifically whether they differentiate into sensory hair cells or supporting cells. In cases of SNHL, the loss of sensory hair cells is a primary cause of hearing impairment. By inhibiting gamma-secretase, **LY3056480** blocks Notch signaling, which in preclinical studies has been shown to induce the transdifferentiation of supporting cells into new hair cells, offering a potential regenerative approach to restore hearing.[1][2]





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Figure 1: Simplified signaling pathway of Notch inhibition by LY3056480.

Clinical Trial Performance: The REGAIN Study

LY3056480 was evaluated in a Phase I/IIa clinical trial known as REGAIN (Regeneration of inner ear hair cells with Gamma-secretase Inhibitors).[3][4][5] The study assessed the safety, tolerability, and efficacy of intratympanic injections of **LY3056480** in adults with mild to moderate SNHL.

Quantitative Data Summary

The primary efficacy endpoint of the Phase IIa part of the trial was not met. There was no statistically significant change in the average pure-tone air conduction threshold across 2, 4, and 8 kHz at 12 weeks.[6][7] However, post-hoc analyses suggested some signs of clinical efficacy in a subset of patients.[1][8]



Outcome Measure	Result	p-value	Confidence Interval
Primary Endpoint: Average Pure-Tone Threshold Change at 12 Weeks (2, 4, 8 kHz)	-0.46 dB	0.545	-1.94 to 1.03
Secondary Endpoint: Average Pure-Tone Threshold Change at 6 Weeks (2, 4, 8 kHz)	-0.87 dB	0.252	-2.37 to 0.63
Post-hoc finding: Percentage of participants with ≥10 dB improvement in some individual frequencies at 6 and 12 weeks	45%	Not Applicable	Not Applicable

Table 1: Summary of Key Efficacy Outcomes from the REGAIN Phase IIa Trial.[6][7][9]

Comparison with Alternative Therapies

Several other therapeutic candidates are in development for SNHL, with varying mechanisms of action and clinical trial outcomes.



Therapeutic Candidate	Mechanism of Action	Latest Clinical Trial Phase	Key Trial Findings
LY3056480	Gamma-secretase inhibitor (Notch inhibitor)	Phase I/IIa	Did not meet primary endpoint for hearing improvement. Showed favorable safety and tolerability. Some efficacy signals in a subset of patients.[6]
FX-322	Small molecules to regenerate hair cells	Phase IIb	Failed to meet primary efficacy endpoint of improvement in speech perception. Favorable safety profile.[10][11]
OTO-413	BDNF neurotrophin to repair synaptic connections	Phase IIa	Showed a clinically meaningful improvement in some patients on Words-in-Noise tests at a lower dose, but higher doses failed to show benefit.[12][13][14][15]
AK-OTOF	Gene therapy (AAV- based) for OTOF- mediated hearing loss	Phase I/II	Initial data showed hearing restoration in the first participant with profound hearing loss.[2][16]

Table 2: Comparison of **LY3056480** with other investigational therapies for sensorineural hearing loss.

Experimental Protocols



REGAIN Clinical Trial (Phase I/IIa)

Objective: To assess the safety, tolerability, and efficacy of intratympanic **LY3056480** in adults with mild to moderate SNHL.

Study Design: A multi-center, open-label, multiple-ascending dose trial.

Participants: Adults aged 18-80 with a diagnosis of mild to moderate SNHL.

Intervention:

- Phase I (Safety and Tolerability): 15 participants received three intratympanic injections of LY3056480 in one ear, with escalating doses (up to 250 micrograms).[3][5][17]
- Phase IIa (Efficacy): 44 participants received three intratympanic injections of the highest tolerated dose from Phase I.[3]

Administration: The drug was administered via intratympanic injection through the eardrum.[3]

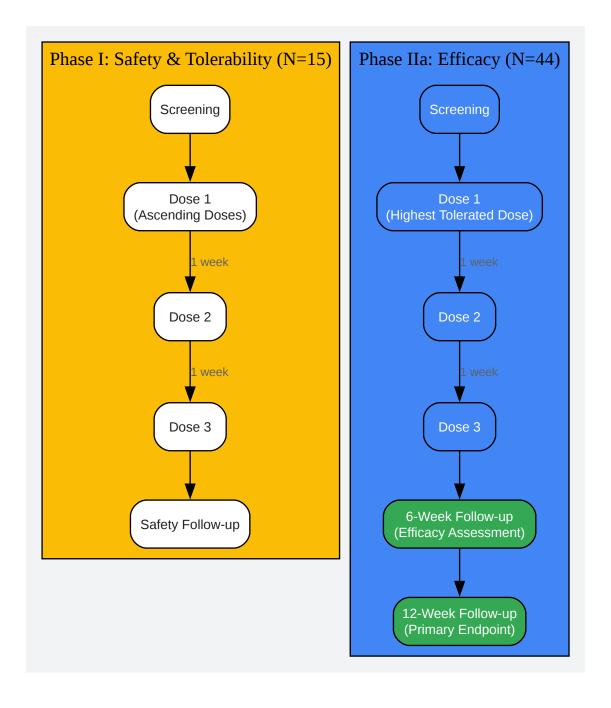
Primary Outcome Measures:

- Phase I: Occurrence and severity of adverse events.
- Phase IIa: Change from baseline in the average pure-tone air conduction threshold across 2,
 4, and 8 kHz at 12 weeks.[6]

Secondary Outcome Measures:

- Change in pure-tone thresholds at individual frequencies.
- Speech reception thresholds (SRTs).
- Distortion Product Otoacoustic Emissions (DPOAEs).
- Hearing Handicap Inventory for Adults/Elderly (HHIA/E).[6][18]





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Figure 2: Experimental workflow of the REGAIN Phase I/IIa clinical trial.

Conclusion

The research on **LY3056480** represents a significant step in the exploration of regenerative therapies for sensorineural hearing loss. While the REGAIN trial did not meet its primary efficacy endpoint, the safety and tolerability of the intratympanic administration were



established, and intriguing efficacy signals in a subset of patients warrant further investigation. [1][8] Comparison with other emerging therapies highlights the diverse range of strategies being employed to tackle this challenging condition, from small molecule drugs to gene therapies. The findings from the **LY3056480** research provide valuable lessons for the design of future clinical trials in the field of hearing restoration.[3][4]

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- To cite this document: BenchChem. [A Comparative Guide to LY3056480 Research Findings for Sensorineural Hearing Loss]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363570#replicating-published-ly3056480-research-findings]

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